Cyclizine Lactate

描述

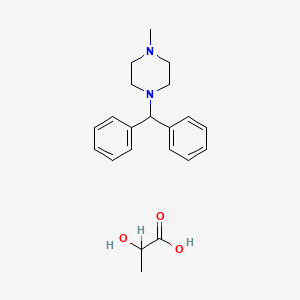

Structure

3D Structure of Parent

属性

IUPAC Name |

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOROEVAWQLGPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974465 | |

| Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-19-8 | |

| Record name | Cyclizine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5897-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine lactate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclizine Lactate on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine derivative, is a potent antagonist of the histamine H1 receptor. Its therapeutic efficacy in the management of nausea, vomiting, and vertigo is primarily attributed to its interaction with this receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of cyclizine lactate on H1 receptors. We delve into its binding kinetics, the intricate downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Cyclizine is a well-established antihistamine that has been in clinical use for decades.[1][2] It belongs to the piperazine class of H1 receptor antagonists and is widely utilized for its antiemetic and antivertigo properties.[2][3] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.[4] This guide will explore the detailed mechanism by which this compound antagonizes the H1 receptor, including its binding characteristics and its impact on subsequent cellular responses.

Mechanism of Action at the H1 Receptor

Cyclizine functions as a potent and selective antagonist at the histamine H1 receptor. Its primary mechanism involves blocking the action of histamine at these receptors, thereby preventing the downstream signaling cascade that leads to various physiological effects, including those associated with nausea and vomiting.

Competitive Antagonism and Inverse Agonism

Cyclizine acts as a competitive antagonist, binding to the same site on the H1 receptor as histamine. Furthermore, like many other H1 receptor antagonists, cyclizine is also recognized as an inverse agonist. This means that in addition to blocking the effects of histamine, it can also reduce the basal or constitutive activity of the H1 receptor in the absence of an agonist. This inverse agonism is a key aspect of its pharmacological profile.

Downstream Signaling Pathways

The H1 receptor is coupled to the Gq/11 family of G proteins. Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. Cyclizine, by blocking the initial activation of the H1 receptor, effectively inhibits this entire signaling cascade.

Another important downstream effector of H1 receptor activation is the transcription factor Nuclear Factor-kappa B (NF-κB). The Gq/11 pathway can lead to the activation of NF-κB, which plays a crucial role in inflammatory responses. By acting as an inverse agonist, cyclizine can suppress the constitutive H1 receptor-mediated activation of NF-κB.

Quantitative Data

The following tables summarize the available quantitative data for cyclizine's interaction with the H1 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 8.7 | Human | Radioligand Binding Assay | |

| pIC50 | 7.42 | Human | Radioligand Binding Assay | |

| IC50 | 38 nM | Human | Radioligand Binding Assay | |

| IC50 | 5.42 µM | Human | Histamine Release Assay |

Table 1: Binding Affinity and Functional Potency of Cyclizine at the H1 Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cyclizine with the H1 receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of cyclizine for the H1 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293T cells are transiently transfected with a vector encoding the human H1 receptor.

-

Two days post-transfection, cells are harvested and homogenized in a cold binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

-

The cell homogenate is then used for the binding experiment.

-

-

Binding Assay:

-

Cell homogenates are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]mepyramine (1–5 nM).

-

Increasing concentrations of unlabeled cyclizine are added to compete with the radioligand for binding to the H1 receptor.

-

The reaction is incubated at 25°C with gentle agitation.

-

Binding is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using scintillation counting.

-

-

Data Analysis:

-

The concentration of cyclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay: Inhibition of Histamine-Induced Calcium Mobilization

This assay measures the ability of cyclizine to block the functional response of the H1 receptor to histamine.

-

Cell Culture and Loading:

-

Cells expressing the H1 receptor (e.g., HEK293T-H1R) are seeded in a multi-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

The dye-loaded cells are washed to remove excess dye.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Histamine is then added to stimulate the H1 receptors.

-

Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

-

-

Data Analysis:

-

The ability of cyclizine to inhibit the histamine-induced calcium signal is quantified.

-

The IC50 value, representing the concentration of cyclizine that causes 50% inhibition of the maximal histamine response, is determined.

-

Functional Assay: NF-κB Reporter Gene Assay for Inverse Agonism

This assay can be used to quantify the inverse agonist activity of cyclizine by measuring its effect on the constitutive activity of the H1 receptor.

-

Cell Culture and Transfection:

-

Cells (e.g., COS-7 or HEK293) are co-transfected with an expression vector for the human H1 receptor and a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

-

Assay Procedure:

-

After an appropriate incubation period to allow for receptor and reporter expression, the cells are treated with varying concentrations of cyclizine.

-

The cells are then lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

The ability of cyclizine to decrease the basal luciferase activity (indicative of constitutive NF-κB activation by the H1 receptor) is quantified.

-

An IC50 value for the inverse agonist effect can be determined.

-

Visualizations

Signaling Pathways

Caption: H1 Receptor Signaling Pathway and Site of Cyclizine Action.

Experimental Workflows

Caption: Workflow for Radioligand Competition Binding Assay.

References

- 1. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Cyclizine - Wikipedia [en.wikipedia.org]

- 3. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

The Pharmacological Profile of Cyclizine: A Piperazine Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine derivative, is a well-established antihistamine with prominent antiemetic and anticholinergic properties. This document provides a comprehensive technical overview of the pharmacological profile of cyclizine, intended for researchers, scientists, and professionals in drug development. It delves into its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and established clinical applications. This guide also outlines detailed experimental protocols for key assays used to characterize its activity and presents visual representations of its signaling pathways and relevant experimental workflows.

Introduction

Cyclizine was first synthesized in 1947 and has since become a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and postoperative states.[1][2] Its efficacy stems from its action on the central nervous system, where it antagonizes key receptors involved in the emetic reflex. As a piperazine derivative, its chemical structure confers a specific pharmacological profile that includes potent histamine H1 receptor blockade and significant muscarinic M1 receptor antagonism.[3][4] Understanding the nuances of its interaction with these targets is crucial for its appropriate clinical use and for the development of novel therapeutics with similar mechanisms of action.

Mechanism of Action

Cyclizine exerts its therapeutic effects primarily through the competitive antagonism of histamine H1 and muscarinic M1 receptors in the brain.[2]

-

Histamine H1 Receptor Antagonism: The vomiting center in the brainstem, particularly the chemoreceptor trigger zone (CTZ) and the vestibular nuclei, is rich in histamine H1 receptors. Overstimulation of these receptors, especially in response to motion, is a key trigger for nausea and vomiting. Cyclizine binds to and blocks these H1 receptors, thereby inhibiting the downstream signaling cascade that leads to the emetic response.

-

Muscarinic M1 Receptor Antagonism: Cyclizine also possesses significant anticholinergic properties, primarily through the blockade of muscarinic M1 receptors. These receptors are also abundant in the vestibular system and the CTZ. By antagonizing M1 receptors, cyclizine further suppresses the cholinergic pathways that contribute to nausea and vomiting.

The dual antagonism of both H1 and M1 receptors provides a synergistic antiemetic effect, making cyclizine particularly effective in conditions like motion sickness where both histaminergic and cholinergic pathways are implicated.

Signaling Pathway Diagrams

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for cyclizine's receptor binding affinity and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity of Cyclizine

| Receptor | Radioligand | Kᵢ (nM) | pKᵢ | Source |

| Histamine H₁ | [³H]Pyrilamine | 4.44 | 8.35 | DrugMatrix |

| Muscarinic M₁ | [³H]Quinuclidinyl benzilate | Not explicitly quantified, but known to have significant affinity | - |

Table 2: Pharmacokinetic Parameters of Cyclizine (50 mg oral dose in healthy adults)

| Parameter | Value | Unit | Source |

| Cₘₐₓ (Peak Plasma Concentration) | 18.87 - 70 | ng/mL | |

| Tₘₐₓ (Time to Peak Concentration) | ~2 - 3.85 | hours | |

| AUC₀-t (Area Under the Curve) | 388.43 - 423.71 | ng·hr/mL | |

| AUC₀-∞ (Area Under the Curve, extrapolated) | 447.87 - 489.26 | ng·hr/mL | |

| t₁/₂ (Elimination Half-life) | ~20 | hours | |

| Volume of Distribution (Vd) | 16.50 ± 3.33 | L/kg | - |

| Clearance (CL) | 0.870 ± 0.105 | L/hr/kg | - |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of cyclizine.

Histamine H₁ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of cyclizine for the histamine H₁ receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Pyrilamine (mepyramine), a high-affinity H₁ receptor antagonist.

-

Test Compound: Cyclizine hydrochloride.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H₁ antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H₁ receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [³H]Pyrilamine.

-

Increasing concentrations of cyclizine (for the competition curve).

-

For total binding wells, add buffer instead of cyclizine.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cyclizine concentration.

-

Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value (the concentration of cyclizine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Animal Models of Emesis

Objective: To evaluate the in vivo antiemetic efficacy of cyclizine.

Model 1: Apomorphine-Induced Emesis in Dogs

-

Animals: Beagle dogs are commonly used as they have a well-defined emetic response to apomorphine.

-

Procedure:

-

Acclimatize the dogs to the experimental environment.

-

Administer cyclizine (or vehicle control) via a specific route (e.g., oral or intravenous) at a predetermined time before the emetic challenge.

-

Administer a standardized dose of apomorphine hydrochloride subcutaneously to induce emesis.

-

Observe the animals for a set period (e.g., 60 minutes) and record the latency to the first emetic episode and the total number of retches and vomits.

-

-

Endpoint: A significant reduction in the number of emetic episodes in the cyclizine-treated group compared to the control group indicates antiemetic activity.

Model 2: Cisplatin-Induced Emesis in Ferrets

-

Animals: Ferrets are a well-established model for chemotherapy-induced emesis.

-

Procedure:

-

Administer cyclizine (or vehicle control) to the ferrets.

-

Administer a high dose of cisplatin intravenously to induce both acute and delayed emesis.

-

Observe the animals continuously for an extended period (e.g., 24-72 hours) and quantify the number of emetic episodes.

-

-

Endpoint: The ability of cyclizine to reduce the frequency of vomiting in both the acute and delayed phases is assessed.

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the pharmacological properties of a compound like cyclizine.

Clinical Applications

Cyclizine is indicated for the prevention and treatment of nausea and vomiting in various clinical settings:

-

Motion Sickness: It is highly effective in preventing and treating the symptoms of motion sickness.

-

Vertigo: Cyclizine can alleviate the dizziness and nausea associated with vestibular disorders such as Meniere's disease.

-

Postoperative Nausea and Vomiting (PONV): It is used to prevent and treat nausea and vomiting following general anesthesia and surgery.

-

Drug-Induced Nausea: Cyclizine can be used to manage nausea caused by other medications, such as opioids.

-

Palliative Care: It is frequently used in palliative care to manage nausea and vomiting from various causes.

Conclusion

Cyclizine is a piperazine derivative with a well-characterized pharmacological profile as a histamine H1 and muscarinic M1 receptor antagonist. Its dual mechanism of action provides effective antiemetic and antivertigo effects, making it a valuable therapeutic agent in a range of clinical applications. The quantitative data on its receptor binding and pharmacokinetics, along with the established experimental protocols for its evaluation, provide a solid foundation for its continued clinical use and for future research in the development of antiemetic drugs. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the core pharmacological principles of cyclizine.

References

Chemical structure and properties of Cyclizine Lactate

This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and analysis of Cyclizine Lactate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is the lactate salt of cyclizine, a piperazine derivative.[1] This salt form enhances the water solubility and bioavailability of cyclizine, making it suitable for parenteral administration.[2][3] Cyclizine itself is a white, crystalline, and bitter solid.[4] The lactate salt is typically presented as a white to off-white crystalline powder or a clear, colorless to slightly yellow solution for injection.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid | |

| CAS Number | 5897-19-8 | |

| Molecular Formula | C₂₁H₂₈N₂O₃ | |

| Molecular Weight | 356.5 g/mol | |

| Appearance | White to off-white crystalline powder; Clear, colorless to slightly yellow solution | |

| Solubility | Soluble in water and alcohol | |

| pKa (Cyclizine) | pKa1 = 2.16, pKa2 = 8.05 | |

| pH (Solution for Injection) | 3.3 - 3.7 |

Synthesis

The synthesis of this compound involves a two-step process: the synthesis of the cyclizine base followed by its reaction with lactic acid to form the lactate salt.

Two primary methods for synthesizing the cyclizine base have been described:

-

Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.

-

Reaction with Benzhydryl Bromide: Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile, which yields the hydrobromide salt of cyclizine.

The final step is the neutralization of the cyclizine base with lactic acid to form this compound.

Pharmacology

Pharmacodynamics

Cyclizine is a histamine H1 receptor antagonist belonging to the piperazine class. Its pharmacological effects are characterized by antiemetic and anticholinergic properties, with a low incidence of drowsiness. The precise mechanism for its antiemetic action is not fully understood. However, it is known to reduce the sensitivity of the labyrinthine apparatus and may inhibit the emetic center in the midbrain. Cyclizine also increases the tone of the lower esophageal sphincter.

The primary biological activity of cyclizine is the blockade of H1 receptors in the central nervous system. This action, combined with its anticholinergic (antimuscarinic) effects, is thought to contribute to its efficacy in treating nausea by inhibiting signals from the vestibular system and the chemoreceptor trigger zone.

Pharmacokinetics

After administration, cyclizine's antiemetic effect occurs within two hours and lasts for approximately four hours. The plasma elimination half-life of cyclizine is about 20 hours. Cyclizine is metabolized in the liver to its major metabolite, norcyclizine, through N-demethylation. Norcyclizine has minimal antihistaminic activity compared to the parent compound. Less than 1% of a single dose is excreted unchanged in the urine.

Table 2: Pharmacokinetic Parameters of Cyclizine (25mg IV Dose)

| Parameter | Mean Value | Standard Deviation |

| AUC₀₋∞ (mcg/L*h) | 273.53 | 32.53 |

| Mean Residence Time (h) | 15.46 | 2.40 |

| Elimination Half-life (t½) (h) | 13.53 | 2.33 |

| Volume of Distribution (Vss) (L/kg) | 13.43 | 2.51 |

| Total Clearance (ClTOT) (L/h/kg) | 0.870 | 0.105 |

Source: Therapeutic Goods Administration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of cyclizine in biological samples and pharmaceutical dosage forms is HPLC with electrochemical detection.

Methodology:

-

Sample Preparation:

-

Solid-phase extraction is employed using C18 reversed-phase columns to isolate cyclizine and its metabolite, norcyclizine, from serum or urine.

-

A simple phase-separation step follows the extraction.

-

-

Chromatographic Conditions:

-

Elution: The drug is eluted using a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v).

-

Detection: Electrochemical detection is utilized for quantitation.

-

-

Calibration:

-

Calibration curves are constructed by plotting the peak height ratio of cyclizine hydrochloride against known concentrations.

-

Extractive Spectrophotometry

Spectrophotometric methods have been developed for the quantification of cyclizine in its pure form and in pharmaceutical tablets. These methods are based on the formation of ion-associate or ion-pair complexes.

Methodology:

-

Complex Formation:

-

Method A (Ion-Associate): Cyclizine is reacted with mono-acid azo dyes such as Sudan I or Sudan II.

-

Method B (Ion-Pair): Cyclizine is reacted with bi-azo dyes like Sudan III, Sudan IV, or Sudan Red 7B.

-

-

Extraction: The resulting colored complexes are extracted into chloroform.

-

Measurement: The absorbance of the chloroform layer is measured at the wavelength of maximum absorption for the specific dye used (ranging from 480 nm to 570 nm).

-

Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of cyclizine. The reaction is optimized for factors like pH, with maximum absorbance typically observed between pH 0.3 and 1.5.

Therapeutic Applications and Drug Interactions

Clinical Uses

This compound is indicated for the prevention and treatment of nausea and vomiting in various scenarios, including:

-

Motion sickness, when oral administration is not feasible.

-

Postoperative nausea and vomiting caused by narcotic analgesics and general anesthetics.

-

Vomiting associated with radiotherapy.

-

Vertigo and vomiting associated with Meniere's disease and other vestibular disturbances.

-

Pre-operatively to reduce the risk of aspiration of gastric contents during general anesthesia.

Drug Interactions

Cyclizine may interact with several other classes of drugs:

-

CNS Depressants: It can have additive effects with alcohol and other central nervous system depressants like hypnotics, tranquilizers, and barbiturates.

-

Opioid Analgesics: Cyclizine enhances the sedative effect of pethidine but may counteract the hemodynamic benefits of other opioid analgesics.

-

Anticholinergic Drugs: Due to its own anticholinergic activity, cyclizine can enhance the side effects of other antimuscarinic drugs, such as atropine and some antidepressants (tricyclics and MAOIs).

-

Ototoxic Drugs: It may mask the warning signs of damage caused by ototoxic drugs like aminoglycoside antibiotics.

-

Cytochrome P450 Enzymes: Cyclizine has been shown to significantly inhibit CYP2D6 and CYP2C9, which can lead to altered metabolism and potential side effects when co-administered with drugs metabolized by these enzymes.

References

Synthesis of Cyclizine and its Lactate Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Cyclizine and its subsequent conversion to Cyclizine Lactate. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research, development, and manufacturing activities in the pharmaceutical field.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, widely used in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Chemically, it is known as 1-(diphenylmethyl)-4-methylpiperazine.[3] For parenteral administration, it is often formulated as a lactate salt to enhance its aqueous solubility.[4] This guide outlines the two principal methods for the synthesis of the Cyclizine free base and the subsequent formation of its lactate salt.

Synthesis of Cyclizine Free Base

Two primary synthetic routes are commonly employed for the preparation of Cyclizine: the direct alkylation of 1-methylpiperazine with a benzhydryl halide and the Eschweiler-Clarke methylation of 1-benzhydrylpiperazine.

Pathway 1: Alkylation of 1-Methylpiperazine with Benzhydryl Chloride

This method involves the nucleophilic substitution of a benzhydryl halide, typically benzhydryl chloride, with 1-methylpiperazine.[5]

Caption: Alkylation pathway for Cyclizine synthesis.

A representative experimental protocol for this pathway is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydryl chloride (0.04 mol, 8 g) in acetonitrile (100 mL).

-

Addition of Reagent: To this solution, add 1-methylpiperazine (0.15 mol, 15 g).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (a cited, albeit lengthy, duration is 280 hours; optimization of reaction time is recommended).

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

-

Extraction: Perform an acid-base extraction by washing the organic layer with 10% sulfuric acid. Neutralize the acidic aqueous layer with 10% sodium hydroxide.

-

Isolation: Extract the liberated Cyclizine base with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield the crude product.

-

Purification: The crude Cyclizine can be purified by recrystallization. While various solvents can be screened, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Pathway 2: Eschweiler-Clarke Methylation of 1-Benzhydrylpiperazine

This alternative two-step pathway first involves the synthesis of the intermediate, 1-benzhydrylpiperazine, followed by its methylation using the Eschweiler-Clarke reaction.

Caption: Two-step Eschweiler-Clarke pathway.

-

Reaction Setup: Combine benzhydryl chloride and piperazine in a suitable solvent.

-

Reaction Conditions: Heat the mixture to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the intermediate 1-benzhydrylpiperazine is isolated and purified, often through extraction and recrystallization.

The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.

-

Reaction Mixture: In an aqueous solution, combine 1-benzhydrylpiperazine with an excess of formaldehyde and formic acid.

-

Reaction Conditions: Heat the reaction mixture, typically near boiling, to drive the reaction. The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process repeats to form the tertiary amine.

-

Work-up: After the reaction is complete, cool the mixture and basify to isolate the Cyclizine free base.

-

Purification: The crude product can be purified by standard techniques such as recrystallization.

Synthesis of this compound

The conversion of the Cyclizine free base to its lactate salt is a straightforward acid-base neutralization reaction, which enhances the water solubility for parenteral formulations.

Caption: Formation of this compound salt.

Experimental Protocol

-

Dissolution: Dissolve the purified Cyclizine free base in a suitable solvent.

-

Acid Addition: Add a stoichiometric amount of lactic acid to the solution.

-

Isolation: The this compound salt can then be isolated, often by precipitation and filtration, followed by drying. For injectable solutions, the salt is typically formed in situ in water for injections.

Quantitative Data

The following tables summarize key quantitative data for Cyclizine and its synthesis.

Table 1: Physicochemical Properties of Cyclizine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| Melting Point | 105-108 °C |

Table 2: Synthesis Yields

| Synthesis Pathway | Reported Yield | Reference |

| Alkylation of 1-Methylpiperazine | Not explicitly stated in the detailed protocol, but a related continuous-flow synthesis reports a 94% overall isolated yield. | |

| Eschweiler-Clarke Methylation | High yields (84% to 100%) are generally reported for this type of reaction. |

Table 3: Spectroscopic Data for Cyclizine

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Data available from various sources, typically showing signals for the aromatic protons of the diphenylmethyl group, the piperazine ring protons, and the N-methyl group. | |

| ¹³C NMR | Data available, showing characteristic peaks for the aromatic carbons, the piperazine carbons, and the N-methyl carbon. | |

| Mass Spectrometry (GC-MS) | Spectra available, with characteristic fragmentation patterns. |

Conclusion

The synthesis of Cyclizine can be effectively achieved through two primary pathways, each with its own set of considerations regarding starting materials, reaction conditions, and scalability. The subsequent formation of this compound is a standard and efficient process for producing a water-soluble form of the drug suitable for parenteral administration. This guide provides the foundational technical information necessary for the synthesis and preparation of these important pharmaceutical compounds. Further optimization of the presented protocols may be required to meet specific yield and purity requirements for drug development and manufacturing.

References

- 1. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Cyclizine as an Antiemetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of cyclizine, a first-generation antihistamine that has been a mainstay in the management of nausea and vomiting for over seven decades. We delve into the serendipitous discovery of its antiemetic properties, its mechanism of action targeting key signaling pathways in the central nervous system, and its pharmacokinetic profile. This guide summarizes quantitative data on receptor binding affinities and pharmacokinetics in structured tables, outlines the probable experimental protocols of the era that established its efficacy, and provides visualizations of the emetic signaling pathways and a representative mid-20th century antiemetic drug discovery workflow.

Historical Development and Discovery

Cyclizine was first synthesized in 1947 by the American division of the pharmaceutical company Burroughs Wellcome, which is now part of GlaxoSmithKline.[1] The initial research was focused on developing new antihistamines for the treatment of allergic reactions.[1] The discovery of cyclizine's potent antiemetic effects was a serendipitous finding during these investigations.

The early to mid-1950s saw the first clinical evidence of cyclizine's efficacy in preventing and treating motion sickness. Studies conducted on military personnel during sea and air travel demonstrated its superiority over placebo in reducing the incidence of nausea and vomiting.[2] One notable, albeit non-randomized, study in 1955 reported a reduction in postoperative nausea and vomiting (PONV) from 27% to 21% in 3000 patients who received cyclizine prophylactically.[1] Its effectiveness and relatively good tolerability led to its widespread adoption for the management of nausea and vomiting from various etiologies, including motion sickness, postoperative recovery, and vertigo associated with vestibular disorders.[3] Cyclizine's reputation was further solidified when it was selected by NASA for use by astronauts to combat space motion sickness during the Apollo missions.

Mechanism of Action

Cyclizine exerts its antiemetic effects primarily through its antagonist activity at two key receptors in the central nervous system: the histamine H1 receptor and the muscarinic acetylcholine M1-M5 receptors. These receptors are highly expressed in the brainstem regions that control the emetic reflex: the chemoreceptor trigger zone (CTZ) and the vestibular nuclei.

-

Histamine H1 Receptor Blockade: The vestibular system, which plays a crucial role in motion sickness, has a high density of H1 receptors. By blocking these receptors, cyclizine reduces the excitatory signals sent from the vestibular apparatus to the vomiting center in the brainstem in response to motion.

-

Muscarinic Receptor Blockade: The CTZ, a key site for detecting emetic substances in the blood, and the vomiting center itself are rich in muscarinic receptors. Cyclizine's anticholinergic properties, through the blockade of these receptors, are thought to contribute significantly to its broad antiemetic activity against various stimuli.

The dual antagonism of H1 and muscarinic receptors makes cyclizine effective against nausea and vomiting triggered by both motion-related and chemical stimuli.

Quantitative Pharmacological Data

Receptor Binding Affinities

The affinity of cyclizine for its primary targets has been quantified in various binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity.

| Receptor Subtype | Species | Kᵢ (nM) | pKᵢ / pIC₅₀ | Reference |

| Histamine H₁ | Human | 4.44 | - | |

| Muscarinic M₁ | Human | - | 6.17 (pIC₅₀) | |

| Muscarinic M₂ | Human | 412 | 6.39 (pKᵢ) | |

| Muscarinic M₃ | Human | - | < 5 | |

| Muscarinic M₄ | Human | - | 5.89 (pIC₅₀) | |

| Muscarinic M₅ | Human | - | < 5 |

Note: pKᵢ and pIC₅₀ are the negative logarithms of the Kᵢ and IC₅₀ values, respectively. A higher value indicates greater affinity.

Pharmacokinetic Parameters

The pharmacokinetic profile of cyclizine has been characterized in healthy volunteers.

| Parameter | Value | Unit | Study Population | Reference |

| Cₘₐₓ (50 mg oral dose) | 70 | ng/mL | Healthy adults | |

| Tₘₐₓ (50 mg oral dose) | 2 | hours | Healthy adults | |

| Elimination Half-life (t₁/₂) | ~20 | hours | Healthy adults | |

| Metabolism | N-demethylation to norcyclizine | - | - |

Key Experimental Protocols of the Era

Motion Sickness Studies (e.g., Seasickness Trials)

-

Study Design: Double-blind, placebo-controlled trials were the gold standard.

-

Participants: Typically involved military personnel or other groups of individuals known to be susceptible to motion sickness and traveling by sea or air.

-

Intervention: Participants would be randomly assigned to receive either cyclizine (e.g., 50 mg) or a placebo (e.g., a lactose tablet) a specified time before the journey (e.g., 1-2 hours).

-

Motion Exposure: The "challenge" was the natural motion of the ship or aircraft during a journey of a defined duration.

-

Outcome Measures: The primary outcome was the incidence of vomiting. Secondary outcomes would include the incidence and severity of nausea, recorded by observers or through participant diaries. The number of "vomiting episodes" per person or the proportion of participants remaining symptom-free would be key data points.

Postoperative Nausea and Vomiting (PONV) Studies

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Participants: Surgical patients undergoing procedures known to have a moderate to high incidence of PONV.

-

Intervention: Cyclizine (e.g., 50 mg) or a placebo administered parenterally (intramuscularly or intravenously) either before, during, or immediately after surgery.

-

Outcome Measures: The incidence of nausea and vomiting in the postoperative period (typically the first 24-48 hours) would be the primary endpoint. The need for "rescue" antiemetic medication would also be a key measure of efficacy. Data would be collected by nursing staff at regular intervals.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways in Emesis

The following diagrams illustrate the key signaling pathways involved in the emetic reflex and the points of intervention for cyclizine.

Figure 1: Mechanism of action of cyclizine in the emetic pathways.

Representative 1950s Antiemetic Drug Discovery Workflow

The following diagram illustrates a plausible workflow for the discovery and initial testing of an antiemetic drug like cyclizine in the mid-20th century.

Figure 2: A representative workflow for antiemetic drug development in the 1950s.

Conclusion

The discovery of cyclizine's antiemetic properties is a classic example of serendipity in drug development. Its enduring use for over 70 years is a testament to its efficacy and relatively favorable safety profile for short-term use. By targeting the histamine H1 and muscarinic receptors in the key emetic centers of the brain, cyclizine provides effective relief from nausea and vomiting arising from a variety of causes. This technical guide has provided a comprehensive overview of the historical development, mechanism of action, and pharmacological properties of cyclizine, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into the nuanced interactions of cyclizine with different receptor subtypes and its potential for new therapeutic applications continues to be an area of interest.

References

An In-depth Technical Guide on the Anticholinergic and Antimuscarinic Effects of Cyclizine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a piperazine derivative, is a first-generation histamine H1 receptor antagonist widely utilized for its antiemetic properties. Beyond its antihistaminic activity, cyclizine exhibits significant anticholinergic and antimuscarinic effects that contribute to its therapeutic profile and adverse effects. This technical guide provides a comprehensive overview of the core anticholinergic and antimuscarinic pharmacology of cyclizine lactate. It delves into its binding affinity for muscarinic receptor subtypes, functional antagonism of cholinergic signaling, and the downstream consequences on intracellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology and the development of related therapeutics.

Introduction

Cyclizine is a well-established compound used in the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, and postoperative states.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[1] However, its clinical efficacy, particularly in motion sickness, is also attributed to its central anticholinergic (antimuscarinic) properties.[1][2] Understanding the nuances of cyclizine's interaction with the cholinergic system is crucial for optimizing its therapeutic use and mitigating potential adverse effects. This guide will provide a detailed examination of the anticholinergic and antimuscarinic facets of this compound.

Muscarinic Receptor Binding Affinity of Cyclizine

The anticholinergic effects of cyclizine are mediated through its direct interaction with muscarinic acetylcholine receptors (mAChRs). Quantitative data on the binding affinity of cyclizine for the five human muscarinic receptor subtypes (M1-M5) has been reported in the DrugMatrix in vitro pharmacology database. The data, presented in terms of pKi and pIC50 values, provide a measure of the drug's potency at these receptors.

| Receptor Subtype | Assay Type | Parameter | Value (pKi/pIC50) | Value (nM) | Data Source |

| M1 | Radioligand Binding | pKi | 5.86 | 1380.38 | DrugMatrix |

| Functional | pIC50 | 6.07 | 851.14 | DrugMatrix | |

| M2 | Radioligand Binding | pKi | 6.31 | 489.78 | DrugMatrix |

| Functional | pIC50 | 6.11 | 776.25 | DrugMatrix | |

| M3 | Radioligand Binding | pKi | 6.44 | 363.08 | DrugMatrix |

| Functional | pIC50 | 6.22 | 602.56 | DrugMatrix | |

| M4 | Radioligand Binding | pKi | 6.41 | 389.05 | DrugMatrix |

| Functional | pIC50 | 6.15 | 707.95 | DrugMatrix | |

| M5 | Radioligand Binding | pKi | 6.34 | 457.09 | DrugMatrix |

| Functional | pIC50 | < 5 | > 10000 | DrugMatrix |

Table 1: Muscarinic Receptor Binding and Functional Antagonism of Cyclizine

Note: The pKi and pIC50 values are derived from the DrugMatrix in vitro pharmacology dataset. The exact experimental conditions for these assays are detailed in the DrugMatrix database documentation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. A typical protocol for assessing cyclizine's binding to muscarinic receptors would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: A radiolabeled antagonist with high affinity and specificity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled cyclizine.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of cyclizine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Schild analysis is a pharmacological method used to determine the dissociation constant (pA2) of a competitive antagonist. A general protocol to assess the antimuscarinic activity of cyclizine using an isolated tissue preparation (e.g., guinea pig ileum) is as follows:

-

Tissue Preparation: A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist, such as carbachol or acetylcholine, is established to determine the EC50 value.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of cyclizine for a predetermined period to allow for equilibrium.

-

Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is then generated in the presence of cyclizine.

-

Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of cyclizine by the EC50 of the agonist alone.

-

Schild Plot: Steps 3-5 are repeated with several different concentrations of cyclizine. A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of cyclizine. The x-intercept of the resulting linear regression provides the pA2 value.

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key signaling event for Gq-coupled muscarinic receptors (M1, M3, M5).

-

Cell Culture: Cells stably expressing a specific human Gq-coupled muscarinic receptor subtype are cultured in a suitable medium.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of cyclizine.

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to the cells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: The ability of cyclizine to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

This assay measures the accumulation of inositol phosphates (IPs), downstream products of phospholipase C (PLC) activation, following stimulation of Gq-coupled muscarinic receptors.

-

Cell Culture and Labeling: Cells expressing the target muscarinic receptor are cultured and labeled with [³H]-myo-inositol.

-

Antagonist Pre-incubation: The cells are pre-incubated with different concentrations of cyclizine.

-

Agonist Stimulation: A muscarinic agonist is added to stimulate IP turnover. This stimulation is typically performed in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates (IP1).

-

IP Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-IPs are extracted and separated using anion-exchange chromatography. The radioactivity of the IP fraction is then measured.

-

Data Analysis: The inhibitory effect of cyclizine on agonist-stimulated IP accumulation is determined, and an IC50 value is calculated.

Muscarinic Receptor Signaling Pathways and Antagonism by Cyclizine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two groups based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. Cyclizine, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting their downstream signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Cyclizine's antagonism of these receptors prevents this cascade of events.

Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization. Cyclizine's antagonism at these receptors prevents these inhibitory effects.

Conclusion

This compound's pharmacological profile is characterized by its dual antagonism of histamine H1 and muscarinic acetylcholine receptors. Its anticholinergic and antimuscarinic properties are integral to its therapeutic efficacy, particularly as an antiemetic for motion sickness. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research into the complex pharmacology of cyclizine and for the development of new drugs targeting the cholinergic system. A thorough appreciation of its interaction with all five muscarinic receptor subtypes and their respective signaling pathways is essential for both basic science and clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine Lactate, a first-generation antihistamine of the piperazine class, exerts its primary biological activity through potent and selective antagonism of the histamine H1 receptor. This antagonism underlies its therapeutic applications in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This technical guide provides an in-depth analysis of the core biological activities of this compound, focusing on its mechanism of action at the H1 receptor, its binding affinity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

Cyclizine has been in clinical use for decades, valued for its antiemetic and antihistaminic properties.[1][2] Unlike second-generation antihistamines, cyclizine readily crosses the blood-brain barrier, contributing to its central effects, including sedation.[3] Its primary mechanism of action involves binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR), and functioning as an inverse agonist, thereby reducing the receptor's constitutive activity and competitively inhibiting the binding of histamine.[4][5] This action on H1 receptors in the chemoreceptor trigger zone and vestibular system is believed to be central to its antiemetic effects.

Mechanism of Action at the Histamine H1 Receptor

The histamine H1 receptor is a class A rhodopsin-like GPCR that primarily couples to the Gq/11 family of G proteins. Upon agonist (histamine) binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic response.

Cyclizine, as an H1 receptor antagonist (and more accurately, an inverse agonist), binds to the H1 receptor and stabilizes it in an inactive conformation. This prevents the binding of histamine and reduces the basal, constitutive activity of the receptor, thereby attenuating the downstream signaling cascade.

Quantitative Analysis of this compound's Biological Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Receptor/Target | Reference |

| IC50 | 5.42 µM | Inhibition of anti-IgE-induced histamine release | - | |

| pIC50 | 7.42 | Radioligand Binding Assay ([3H]-Pyrilamine) | Histamine H1 Receptor | |

| IC50 (calculated) | 38 nM | Radioligand Binding Assay ([3H]-Pyrilamine) | Histamine H1 Receptor | |

| pKi | 6.79 | Radioligand Binding Assay ([3H]-N-Methylscopolamine) | Muscarinic M1 Receptor | |

| Ki (calculated) | 163 nM | Radioligand Binding Assay ([3H]-N-Methylscopolamine) | Muscarinic M1 Receptor | |

| Estimated Ki | ~11.5 nM | Calculated using Cheng-Prusoff equation* | Histamine H1 Receptor |

*Calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), with an IC50 of 38 nM, a radioligand concentration ([L]) assumed to be equal to the Kd, and a Kd of [3H]-mepyramine of 2.29 nM.

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells transiently or stably expressing the human histamine H1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol)

-

Non-specific binding control: Mianserin (10 µM)

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

96-well filter plates (e.g., GF/C)

-

Plate reader (scintillation counter)

Procedure:

-

Membrane Preparation:

-

Culture HEK293-H1R cells to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in hypotonic buffer and homogenize.

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound (or vehicle for total binding, or mianserin for non-specific binding)

-

[3H]-mepyramine (final concentration typically near its Kd, e.g., 2-5 nM)

-

Cell membrane preparation (typically 20-50 µg protein per well)

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye extrusion)

-

Histamine solution

-

This compound solutions of varying concentrations

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

Seed HEK293-H1R cells into 96-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove culture medium and wash cells with assay buffer.

-

Add Fluo-4 AM loading solution (containing probenecid) to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

-

Assay:

-

Add assay buffer containing the desired concentration of this compound (or vehicle) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and record a baseline fluorescence signal.

-

Automatically inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately and continuously record the fluorescence signal for 2-3 minutes to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Assay

This model assesses the ability of this compound to protect against histamine-induced airway obstruction.

Animals:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

Materials:

-

This compound

-

Histamine dihydrochloride

-

Saline solution (vehicle)

-

Aerosol delivery system (nebulizer)

-

Whole-body plethysmograph to measure respiratory parameters

Procedure:

-

Acclimatization:

-

Allow animals to acclimatize to the experimental environment.

-

-

Pre-treatment:

-

Administer this compound (e.g., intraperitoneally or orally) or vehicle to the guinea pigs at a specific time before the histamine challenge.

-

-

Histamine Challenge:

-

Place the conscious, unrestrained guinea pig in the plethysmograph.

-

Expose the animal to an aerosol of histamine solution for a fixed period.

-

-

Measurement of Bronchoconstriction:

-

Record respiratory parameters such as respiratory rate, tidal volume, and specific airway resistance before, during, and after the histamine challenge. The onset of bronchoconstriction is typically characterized by a decrease in respiratory rate and an increase in labored breathing.

-

-

Data Analysis:

-

Calculate the percentage of protection afforded by this compound by comparing the changes in respiratory parameters in the treated group to the vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory effect of Cyclizine.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in determining the binding affinity of this compound using a radioligand binding assay.

Experimental Workflow for Calcium Flux Assay

The following diagram illustrates the workflow for assessing the functional antagonist activity of this compound.

Conclusion

This compound's primary biological activity as an antihistamine is mediated by its direct interaction with the histamine H1 receptor. Its efficacy as an inverse agonist in attenuating H1 receptor-mediated signaling pathways provides the molecular basis for its therapeutic use. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antihistamines and related compounds. Further investigation into the nuanced interactions of Cyclizine with the H1 receptor and its downstream signaling components will continue to refine our understanding of this established therapeutic agent.

References

- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

Cyclizine Lactate's Effect on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of cyclizine lactate's action on the chemoreceptor trigger zone (CTZ), providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the pharmacological effects, presents available quantitative data, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and the Chemoreceptor Trigger Zone

Cyclizine is a first-generation piperazine-derivative antihistamine with antiemetic and anticholinergic properties.[1][2][3] It is clinically utilized for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, and postoperative states.[1][2] The primary site of action for its antiemetic effects is the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic substances in the blood and communicates with the vomiting center to initiate emesis. The CTZ is located in the area postrema, which lacks a tight blood-brain barrier, making it accessible to circulating drugs.

Mechanism of Action at the Chemoreceptor Trigger Zone

This compound exerts its antiemetic effects primarily through the antagonism of histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine M1 receptors within the chemoreceptor trigger zone and the vestibular system.

Histamine H1 Receptor Antagonism

The CTZ is rich in histamine H1 receptors. Histamine, acting on these Gq/11 protein-coupled receptors, is a potent emetogen. Cyclizine, as a competitive antagonist of the H1 receptor, blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to neuronal excitation and the transmission of emetic signals to the vomiting center.

Muscarinic Acetylcholine Receptor Antagonism

Cyclizine also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. The CTZ and the vestibular system, which plays a key role in motion sickness, are also innervated by cholinergic neurons and express muscarinic receptors. By blocking these receptors, cyclizine further reduces the excitatory stimuli that can trigger nausea and vomiting.

Quantitative Data

The following table summarizes the available quantitative data for cyclizine's interaction with its primary target receptors.

| Target Receptor | Ligand | Assay Type | Value | Reference |

| Histamine H1 Receptor | Cyclizine | Radioligand Binding | pIC50: 5.81 | |

| Muscarinic Receptors | Cyclizine | Radioligand Binding | Ki: Not available in the public literature. Some H1 antagonists have high affinity (Ki = 5.0-38 nM) for muscarinic receptors, while others have low affinity (Ki = 3,600-30,000 nM). |

Signaling Pathways

The antiemetic action of this compound is a direct consequence of its interference with specific signal transduction pathways in the neurons of the chemoreceptor trigger zone.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) by DAG result in neuronal depolarization and the propagation of the emetic signal. Cyclizine blocks the initial step of this cascade.

Muscarinic M1 Receptor Signaling Pathway

Similar to the H1 receptor, the muscarinic M1 receptor is coupled to the Gq/11 signaling cascade. Acetylcholine binding initiates the same pathway involving PLC, IP3, DAG, and subsequent calcium release and PKC activation, leading to neuronal excitation. Cyclizine's anticholinergic action is presumed to block this pathway at the receptor level.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with its target receptors and to evaluate its antiemetic efficacy.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of cyclizine for histamine H1 and muscarinic M1 receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or the human muscarinic M1 receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors or [³H]-N-methylscopolamine for M1 receptors).

-

Varying concentrations of unlabeled cyclizine.

-

The cell membrane preparation.

-

-

Define non-specific binding by adding a high concentration of an unlabeled antagonist (e.g., 10 µM Mepyramine for H1 or Atropine for M1).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the cyclizine concentration.

-

Determine the IC50 value (the concentration of cyclizine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Calcium Flux Functional Assay

Objective: To assess the functional antagonist activity of cyclizine at histamine H1 and muscarinic M1 receptors.

Methodology:

-

Cell Culture and Plating:

-

Culture cells (e.g., CHO or HEK293) stably expressing the human H1 or M1 receptor.

-

Plate the cells into black-walled, clear-bottom 96-well microplates and grow to near confluency.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with an appropriate assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) by incubating for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of cyclizine.

-

Add the cyclizine dilutions to the appropriate wells and incubate.

-

-

Agonist Stimulation and Measurement:

-

Prepare a solution of the respective agonist (histamine for H1, acetylcholine or carbachol for M1) at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate into a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject the agonist solution into all wells simultaneously.

-

Immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Quantify the antagonist activity by measuring the reduction in the agonist-induced fluorescence signal.

-

Plot the percentage of inhibition against the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Dog Model of Emesis

Objective: To evaluate the antiemetic efficacy of this compound against a centrally acting emetogen.

Methodology:

-

Animal Model:

-

Use purpose-bred Beagle dogs, which are a standard model for emesis studies.

-

Acclimatize the animals to the experimental conditions.

-

-

Experimental Design:

-

Employ a crossover design where each dog serves as its own control.

-

Randomly assign treatment sequences.

-

-

Procedure:

-

Administer this compound (or vehicle control) intravenously or intramuscularly at various doses.

-

After a specified pretreatment time, administer a centrally acting emetogen such as apomorphine.

-

Observe the animals for a defined period (e.g., 1-2 hours) and record the following parameters:

-

Latency to the first emetic episode.

-

Number of emetic episodes (retching and vomiting).

-

Severity of nausea (e.g., using a scoring system based on behaviors like salivation, lip-licking, and restlessness).

-

-

-

Data Analysis:

-

Compare the emetic parameters between the cyclizine-treated and control groups using appropriate statistical tests.

-

Generate dose-response curves to determine the effective dose (ED50) of this compound.

-

In Vivo Rat Pica Model

Objective: To assess the effect of this compound on nausea-like behavior in a species that does not vomit.

Methodology:

-

Animal Model:

-

Use adult male Wistar or Sprague-Dawley rats.

-

House the rats individually with free access to food, water, and a pre-weighed amount of kaolin (a non-nutritive clay).

-

-

Procedure:

-

Acclimatize the rats to the presence of kaolin for several days.

-

Administer this compound (or vehicle control) at various doses via an appropriate route (e.g., intraperitoneal injection).

-

After a pretreatment period, administer an emetogenic stimulus known to induce pica, such as lithium chloride (LiCl).

-

Measure the consumption of kaolin and regular food over a 24-hour period.

-

-

Data Analysis:

-

Calculate the amount of kaolin ingested by subtracting the final weight from the initial weight.

-

Compare kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the cyclizine-treated group compared to the LiCl-only group indicates an anti-nausea effect.

-

c-Fos Immunohistochemistry in the Area Postrema